2',3'-Dideoxy-5-iodouridine

概要

説明

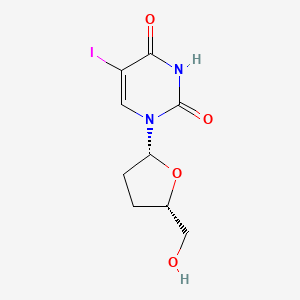

5-Iodo-2’,3’-dideoxyuridine: is a halogenated pyrimidine nucleoside analog. It is structurally similar to thymidine but contains an iodine atom at the 5-position and lacks hydroxyl groups at the 2’ and 3’ positions. This compound has garnered interest due to its antiviral and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2’,3’-dideoxyuridine typically involves the iodination of 2’,3’-dideoxyuridine. The reaction is carried out using iodine and a suitable oxidizing agent, such as iodic acid, in an organic solvent like acetic acid. The reaction mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods: Industrial production of 5-Iodo-2’,3’-dideoxyuridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions:

Substitution Reactions: 5-Iodo-2’,3’-dideoxyuridine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azido, thio, or amino derivatives of 2’,3’-dideoxyuridine.

Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives.

科学的研究の応用

Antiviral Applications

Mechanism of Action:

IdUrd acts primarily as an inhibitor of viral reverse transcriptase, particularly in the context of HIV. It competes with natural substrates, leading to the termination of DNA synthesis during viral replication.

Key Findings:

- IdUrd has been shown to inhibit HIV-1 reverse transcriptase with a Ki value of 0.028 µM, indicating high potency against the enzyme responsible for viral replication .

- In vitro studies demonstrated that IdUrd significantly reduced the incorporation of thymidine into viral DNA, resulting in an approximately 80% decrease in tritiated dTMP, dTDP, and dTTP levels in treated cells .

Case Study:

A study involving human lymphoid cell lines (H9) revealed that IdUrd was minimally toxic, with an IC50 value of 197 µM, making it a promising candidate for further development as an antiviral agent .

Anticancer Applications

Mechanism of Action:

IdUrd exhibits potential as an anticancer agent by interfering with DNA synthesis in rapidly dividing cancer cells. It is incorporated into DNA, leading to chain termination and apoptosis.

Key Findings:

- Research indicates that IdUrd can inhibit the growth of various cancer cell lines by disrupting their DNA synthesis pathways .

- Its selectivity for cancer cells over normal cells enhances its therapeutic index, making it a valuable candidate for targeted cancer therapies.

Data Table: Anticancer Efficacy of IdUrd

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | DNA synthesis inhibition |

| MCF-7 | 25 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

Research Tool for Gene Sequencing

IdUrd is also utilized as a research tool in molecular biology, particularly in gene sequencing techniques. Its incorporation into DNA allows for the identification and analysis of genetic material.

Applications:

- Used in chain-termination sequencing methods where modified nucleotides help determine the sequence of DNA fragments.

- Facilitates the study of replication mechanisms and the effects of nucleoside analogs on DNA polymerase activity.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of IdUrd is crucial for its application in clinical settings.

Key Observations:

- IdUrd is rapidly phosphorylated within cells, predominantly forming its monophosphate form, which accounts for over 90% of total soluble radioactivity .

- The compound's metabolism involves competitive inhibition with endogenous nucleosides, which can be exploited to enhance its therapeutic effects while minimizing toxicity to normal cells .

作用機序

The primary mechanism of action of 5-Iodo-2’,3’-dideoxyuridine involves its incorporation into viral DNA during replication. The presence of the iodine atom disrupts the normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting viral replication. This compound also inhibits thymidylate phosphorylase and viral DNA polymerases, further preventing the synthesis of viral DNA .

類似化合物との比較

5-Iodo-2’-deoxyuridine: Similar in structure but contains hydroxyl groups at the 2’ and 3’ positions.

5-Bromo-2’-deoxyuridine: Contains a bromine atom instead of iodine.

5-Fluoro-2’-deoxyuridine: Contains a fluorine atom instead of iodine.

Uniqueness: 5-Iodo-2’,3’-dideoxyuridine is unique due to the absence of hydroxyl groups at the 2’ and 3’ positions, which makes it a chain-terminating nucleoside analog. This property is particularly useful in DNA sequencing and antiviral research .

生物活性

2',3'-Dideoxy-5-iodouridine (ddIUd) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in antiviral and anticancer research. This compound is structurally related to other dideoxynucleosides, which are known for their ability to inhibit viral replication and cellular processes involved in cancer progression.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁I₁N₂O₄ |

| Molecular Weight | 338.099 g/mol |

| Density | 2.02 g/cm³ |

| Melting Point | 176°C (decomposes) |

| CAS Number | 105784-83-6 |

Antiviral Properties

This compound has been studied for its efficacy against various viral infections, particularly human immunodeficiency virus (HIV). Research indicates that it functions as a selective inhibitor of HIV replication. In a study involving human lymphoid cell lines, ddIUd demonstrated minimal toxicity while effectively inhibiting the incorporation of thymidine into DNA, which is crucial for viral replication .

The mechanism by which ddIUd exerts its antiviral effects involves competitive inhibition of key enzymes:

- Thymidine Kinase : ddIUd acts as a competitive inhibitor with a of approximately 2.63 µM.

- HIV-1 Reverse Transcriptase : It shows strong inhibition with values of 0.028 µM, indicating a high therapeutic index due to its selectivity for viral over host cell enzymes .

Anticancer Activity

Beyond its antiviral applications, ddIUd has also been explored for its anticancer properties. The compound's ability to inhibit DNA synthesis in rapidly dividing cells makes it a candidate for cancer treatment. Specific studies have shown that ddIUd can induce apoptosis in certain cancer cell lines, highlighting its potential as an antitumor agent .

Case Studies

- HIV Replication Inhibition : A study published in the Journal of Medicinal Chemistry reported that ddIUd significantly reduced levels of deoxythymidine triphosphate (dTTP) in treated cells, leading to an approximate 80% reduction in viral replication markers when exposed to concentrations around 100 µM .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines have indicated that ddIUd can lead to cell cycle arrest and apoptosis at micromolar concentrations. The mechanism appears to be linked to the inhibition of DNA polymerases involved in DNA replication and repair processes.

特性

IUPAC Name |

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)/t5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGFSDPYSQAECJ-CAHLUQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C(=O)NC2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147343 | |

| Record name | Uridine, 2',3'-dideoxy-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105784-83-6 | |

| Record name | Uridine, 2',3'-dideoxy-5-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, 2',3'-dideoxy-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。